molecular formula C8H7N3O2 B2972201 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1135437-92-1

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2972201
CAS RN: 1135437-92-1
M. Wt: 177.163
InChI Key: OIMUASCYJUQGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the CAS Number: 1135437-92-1 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . One general synthetic route involves the protection of compound 3 by treatment of triisopropylsilyl (TIPS) chloride and NaH to give compound 7, which is then subjected to ortho-lithiation by sec-BuLi, followed by the addition of ethyl chloroformate to introduce an ester group at the C5-position .


Molecular Structure Analysis

The molecular structure of 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is represented by the linear formula C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3 .


Chemical Reactions Analysis

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is used as a reagent in the synthesis of various compounds . For instance, it is used in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .


Physical And Chemical Properties Analysis

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: A Comprehensive Analysis of Scientific Research Applications

Cancer Therapy Cdc7 Kinase Inhibitors: This compound is utilized in the synthesis of Cdc7 kinase inhibitors, which are being explored as novel cancer therapies. Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and is a potential target for cancer treatment .

Anticancer Agents 4-Anilinoquinazolines Synthesis: It serves as an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents. These compounds have been shown to inhibit tyrosine kinase activity, which is often dysregulated in cancer cells .

FGFR Inhibitors Migration and Invasion Assays: 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors. These compounds were tested for their effects on cell migration and invasion abilities, which are critical aspects of cancer progression .

Mercuric Ion Identification: Derivatives of this compound have been assessed for electronic properties and their potential use in identifying mercuric ions. This application is significant in environmental monitoring and pollution control .

Molecular Weight and Structure Analysis: The compound’s molecular weight and structure have been documented in databases like the NIST Chemistry WebBook, providing essential data for researchers working with this molecule .

Chemical Properties and Physical Data Documentation: Comprehensive chemical properties, including melting point, boiling point, density, molecular formula, and physical properties, have been documented. This information is vital for researchers to understand how to handle and use the compound in various experimental settings .

Each of these applications demonstrates the versatility of 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in scientific research, particularly in the field of medicinal chemistry and environmental science. The compound’s role as an intermediate in synthesizing potential therapeutic agents underscores its importance in drug discovery and development.

For further detailed information on each application, please refer to the provided references.

ChemicalBook - 5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE RSC Publishing - Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b] Springer - Pyrrolopyrazine derivatives: synthetic approaches and biological NIST Chemistry WebBook - 1H-Pyrrolo[2,3-b]pyridine ChemicalBook - 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Mechanism of Action

While the specific mechanism of action for 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is not mentioned in the search results, related 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . These compounds inhibit the abnormal activation of the FGFR signaling pathway, which plays an essential role in various types of tumors .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

1H-pyrrolo[2,3-b]pyridine derivatives, including 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine, have shown promise in cancer therapy, particularly due to their potent activities against FGFR1, 2, and 3 . Future research may focus on further optimizing these compounds and exploring their potential in treating other diseases.

properties

IUPAC Name

1-methyl-5-nitropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMUASCYJUQGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC(=CN=C21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.